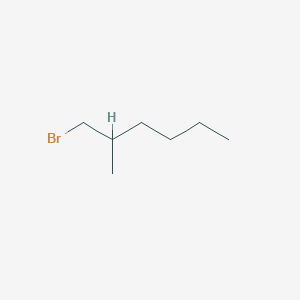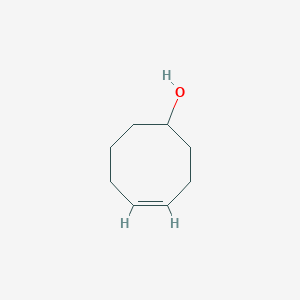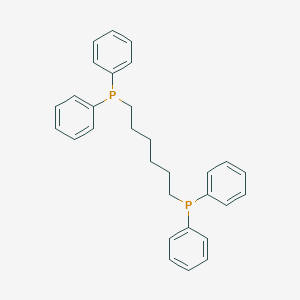
5-Fluorotrimetoquinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TMQ, 5-Fluoro: is a derivative of 2,2,4-trimethyl-1,2-dihydroquinoline, a compound known for its significant pharmacological and industrial applications. The addition of a fluorine atom to the TMQ structure enhances its chemical properties, making it a valuable compound in various fields, including pharmaceuticals and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TMQ, 5-Fluoro typically involves the condensation of aniline with acetone in the presence of a catalyst. The process can be optimized using metal-modified tungstophosphoric acid supported on γ-Al2O3. The reaction conditions include the use of Zn2+, Sn2+, or Cu2+ as catalysts, with Zn0.5 TPA/Al2O3 showing the highest yield .
Industrial Production Methods: Industrial production of TMQ, 5-Fluoro can be achieved through continuous-flow synthesis, which offers better control over impurity and higher process efficiency. This method involves the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent .
Chemical Reactions Analysis
Types of Reactions: TMQ, 5-Fluoro undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert TMQ, 5-Fluoro into its corresponding amine derivatives.
Substitution: The fluorine atom in TMQ, 5-Fluoro can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.
Major Products: The major products formed from these reactions include various quinoline derivatives, amine derivatives, and substituted quinolines.
Scientific Research Applications
Chemistry: TMQ, 5-Fluoro is used as a precursor in the synthesis of complex organic molecules.
Biology: In biological research, TMQ, 5-Fluoro is used to study the effects of fluorine substitution on biological activity. It serves as a model compound for understanding the interactions between fluorinated molecules and biological systems .
Medicine: TMQ, 5-Fluoro has shown potential as an anticancer agent. Its derivatives are being investigated for their ability to inhibit tumor growth and enhance the efficacy of existing chemotherapeutic agents .
Industry: In the industrial sector, TMQ, 5-Fluoro is used as an antioxidant in rubber technologies and as a preservative for animal nutriments and vegetable oils .
Mechanism of Action
The mechanism of action of TMQ, 5-Fluoro involves the inhibition of key enzymes and the incorporation of fluorinated nucleotides into DNA and RNA. This leads to the disruption of nucleic acid synthesis and function, ultimately resulting in cell death. The compound targets enzymes such as thymidylate synthase and DNA topoisomerase 1, which are crucial for DNA replication and repair .
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase and incorporates into RNA and DNA.
6-Fluoro-2,2,4-trimethyl-1,2-dihydroquinoline: A similar compound with a fluorine atom at a different position, leading to different biological activities.
Uniqueness: TMQ, 5-Fluoro is unique due to its specific fluorine substitution, which enhances its stability and biological activity. This makes it a valuable compound for both research and industrial applications.
Properties
CAS No. |
104716-88-3 |
|---|---|
Molecular Formula |
C19H22FNO5 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
5-fluoro-1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C19H22FNO5/c1-24-15-7-10(8-16(25-2)19(15)26-3)6-13-12-9-14(22)18(23)17(20)11(12)4-5-21-13/h7-9,13,21-23H,4-6H2,1-3H3 |
InChI Key |
FFQYJAQAGWYVQS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC2C3=CC(=C(C(=C3CCN2)F)O)O |
Synonyms |
5-fluorotretoquinol 5-fluorotrimetoquinol 5-fluorotrimetoquinol hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[ethyl(methyl)amino]-1H-benzimidazol-2-one](/img/structure/B35081.png)

![N,N-Diethyl-3-methoxy-5,6-dihydro-10H-benzo[c]xanthen-10-iminium perchlorate](/img/structure/B35084.png)











